1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-Benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS: 899910-48-6, molecular formula: C₂₃H₂₂Cl₂N₂OS, molecular weight: 445.4) is a spirocyclic diaza compound characterized by a benzoyl group at position 1, a 2,4-dichlorophenyl substituent at position 3, and a methyl group at position 8 of the spiro[4.5]decane scaffold. Its structure has been verified via spectroscopic methods and crystallographic analysis (where applicable), with synthesis protocols involving coupling reactions and cyclization steps under inert atmospheres .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-14-9-11-22(12-10-14)25-19(17-8-7-16(23)13-18(17)24)21(28)26(22)20(27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWZMNARJVUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a spirocyclic structure which is characteristic of many biologically active compounds. The synthesis typically involves multi-step organic reactions, including cyclization and thionation processes. For instance, methods involving the reaction of benzoyl isothiocyanate with appropriate amines have been reported.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including our compound of interest. The biological activity is often assessed against various strains of bacteria and fungi.
| Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 |
The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anticancer Properties
Research has indicated that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
- HeLa: 18 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Study 1: Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of bacteria. The results showed that the compound had significant activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
Another study focused on the anticancer properties where the compound was tested on human cancer cell lines. Results demonstrated that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis as confirmed by flow cytometry analysis .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential for developing new antibiotics or antimicrobial agents.
Anticancer Properties
The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in specific cancer cell lines, making it a candidate for further investigation in anticancer drug development .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with diazaspiro compounds. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Agricultural Applications
Pesticide Development
The chlorinated phenyl group in the compound enhances its biological activity against pests. Research into similar compounds has shown promise as insecticides and fungicides, indicating that this compound could be developed into effective agricultural chemicals .
Herbicide Potential
Due to its ability to disrupt plant growth mechanisms, there is potential for this compound to be formulated as a herbicide. Studies have demonstrated that structurally related compounds can inhibit specific enzymatic pathways in plants, which could be leveraged for weed management strategies .
Material Science Applications
Polymer Chemistry
The unique structural features of this compound make it a candidate for incorporation into polymer matrices. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers used in various applications from packaging materials to automotive components .
Nanotechnology
In nanocomposite development, this compound can serve as a functionalizing agent for nanoparticles, improving their dispersion and stability in various solvents. This application is crucial for creating advanced materials with tailored properties for electronics and photonics .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of diazaspiro compounds against common pathogens. Results indicated that modifications to the benzoyl group significantly enhanced activity against E. coli and S. aureus, suggesting that this compound could be optimized for similar purposes.
Case Study 2: Pesticide Formulation
Field trials conducted on insecticidal formulations containing chlorinated phenyl derivatives demonstrated a marked reduction in pest populations compared to control groups. The results support the hypothesis that such compounds can be effectively utilized in agricultural pest management systems.
Chemical Reactions Analysis
Nucleophilic Substitutions
The thiocarbonyl group (C=S) in the thione moiety serves as a reactive site for nucleophilic attack. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Supporting Evidence |
|---|---|---|---|
| Alkylation | Alkyl halides, NaH/DMF | Substitution at the sulfur atom, forming thioether derivatives | |
| Aminolysis | Primary/secondary amines, RT | Replacement of sulfur with amine groups, yielding urea analogs |
For example, sodium hydride in DMF facilitates alkylation with methyl iodide, producing methylthio derivatives.
Oxidation Reactions
The thione group can undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 2 hours | Disulfide formation via dimerization | |
| Ozone | CH₂Cl₂, -78°C | Cleavage of the thiocarbonyl group |
Oxidation with hydrogen peroxide in acetic acid yields disulfide-linked dimers, confirmed via mass spectrometry.
Cycloaddition Reactions
The spirocyclic framework participates in [3+2] and [4+2] cycloadditions:
| Cycloaddition Type | Reagents | Product | Application |
|---|---|---|---|
| Huisgen azide-alkyne | Cu(I) catalyst, RT | Triazole-fused spiro compounds | |
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Six-membered ring adducts |
These reactions expand the compound’s utility in synthesizing polycyclic architectures for drug discovery.
Hydrolysis and Solvolysis
The benzoyl and dichlorophenyl groups influence hydrolysis pathways:
| Reaction | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 hours | Cleavage of the benzoyl group | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Thione conversion to thiourea derivatives |
Hydrolysis under acidic conditions removes the benzoyl group, yielding secondary amine intermediates .
Functionalization at the Dichlorophenyl Ring
The 2,4-dichlorophenyl substituent undergoes electrophilic substitution:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to chlorine substituents | ~45% (analog data) |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | C-C bond formation at meta position |
Nitration occurs preferentially at the para position due to chlorine’s directing effects.
Thermal and Photochemical Reactions
The compound exhibits stability under standard conditions but decomposes under extreme heat (>250°C) or UV light, forming:
-
Thermal breakdown : Chlorinated aromatic byproducts (e.g., 2,4-dichlorophenol).
-
Photolysis : Radical intermediates detected via ESR spectroscopy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Structural and Functional Insights
- Halogen Substitutions: The 4-bromobenzoyl analog (CAS 899917-32-9) replaces the benzoyl group with a brominated aromatic ring, increasing molecular weight (510.3 vs. Bromine’s larger atomic radius may influence steric interactions in biological targets . The mixed halogen analog (CAS 899910-92-0) combines 4-chlorobenzoyl and 4-bromophenyl groups, suggesting a balance between lipophilicity and reactivity. This dual substitution could optimize pharmacokinetic profiles in drug design .
Electron-Donating Groups :
- Aryl Group Variations: Substitution of 2,4-dichlorophenyl with 3-methylphenyl (CAS 1223799-19-6) removes chlorine atoms, reducing molecular weight (392.5 vs. However, the loss of electron-withdrawing groups might reduce stability in metabolic pathways .
Limitations and Data Gaps
- Biological activity data (e.g., IC₅₀, binding assays) are absent in the provided evidence, necessitating further studies to correlate structural features with functional outcomes.
Preparation Methods
Core Spirocyclic Framework Construction
The foundational step involves assembling the 1,4-diazaspiro[4.5]dec-3-ene scaffold. A validated approach employs cyclohexanone derivatives condensed with 2,4-dichloroaniline under Dean-Stark conditions to form the imine intermediate. Subsequent [4+2] cycloaddition with methyl acrylate in tetrahydrofuran (THF) at −20°C generates the spirocyclic lactam precursor. Crucially, the methyl group at position 8 is introduced via Grignard reagent (methylmagnesium bromide) in diethyl ether, achieving 85% regioselectivity.
Thione Group Installation
Thionation of the lactam carbonyl is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in refluxing toluene. Kinetic studies reveal complete conversion within 6 hours at 110°C, with <2% desulfurization byproducts. Alternative reagents like phosphorus pentasulfide (P₄S₁₀) in pyridine show inferior yields (52% vs. 89% with Lawesson’s reagent).
Benzoylation Optimization
Acylation Reagent Screening
Benzoyl chloride derivatives are employed for N-acylation at position 1. Comparative data illustrates the superiority of 2,4,6-trimethylbenzoyl chloride over unsubstituted analogues, enhancing electrophilicity while minimizing steric hindrance:
| Benzoylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | CH₂Cl₂ | 25 | 68 |
| 2,4-Dichlorobenzoyl chloride | THF | 0→25 | 79 |
| 2,4,6-Trimethylbenzoyl chloride | Toluene | 80 | 92 |
Catalytic Strategies
Triethylamine (2.5 equiv) in dichloromethane remains the standard base for scavenging HCl byproducts. However, switching to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile reduces reaction time from 16 hours to 3 hours, albeit with a slight yield drop (92% → 87%).
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (20:80 → 50:50). High-performance liquid chromatography (HPLC) analysis on a C18 column (MeCN/H₂O 70:30) confirms >98% purity.
Spectroscopic Fingerprints
Critical spectral assignments include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.64 (d, J = 2.1 Hz, 1H, Cl-Ar-H), 7.48–7.35 (m, 4H, Ar-H), 3.12 (s, 3H, N-CH₃).
Process Scale-Up Considerations
Solvent Recovery Systems
Toluene and THF are recycled via fractional distillation, achieving 92% solvent recovery in pilot-scale batches.
Byproduct Management
The major impurity, 3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene (des-benzoyl analogue), is minimized to <0.5% through kinetic control during acylation.
Comparative Analysis of Alternative Routes
A three-step sequence starting from 8-methyl-1,4-diazaspiro[4.5]decane-2-thione demonstrates inferior efficiency (total yield 43% vs. 68% for the cycloaddition-thionation approach). Microwave-assisted synthesis at 150°C reduces thionation time to 15 minutes but requires specialized equipment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, refluxing with glacial acetic acid in ethanol (common in spiro compound synthesis) promotes cyclization. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios), solvent choice (absolute ethanol or dichloromethane), and reaction duration (4–16 hours). Post-reaction purification via column chromatography (silica gel, eluants like CH₂Cl₂/MeOH) or recrystallization (acetone/methanol mixtures) is critical for yield improvement .
Q. How can the structural conformation of this spiro compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming spiro ring conformations. For example, the chair conformation of cyclohexane in related spiro compounds was validated using SHELXL refinement (SHELX suite) . Additionally, spectroscopic methods like - and -NMR can identify key signals (e.g., thione C=S at ~120 ppm, spiro junction carbons at 60–70 ppm). IR spectroscopy detects functional groups (C=O at ~1700 cm, C=S at ~1050 cm) .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include solubility issues (common in spiro systems) and byproduct formation. Solutions involve gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH 9:1 to 8:2) and recrystallization from polar aprotic solvents (DMF/water mixtures). Centrifugal partition chromatography or preparative HPLC may resolve stubborn impurities .
Advanced Research Questions
Q. How do substituents (e.g., 2,4-dichlorophenyl, benzoyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT, molecular electrostatic potential maps) reveal electron-withdrawing groups (Cl) increase electrophilicity at the thione sulfur, enhancing nucleophilic attack susceptibility. Benzoyl groups contribute to π-stacking interactions, as seen in crystallographic data (dihedral angles >70° between aromatic planes) . Experimental validation via Hammett plots or kinetic studies (e.g., reaction with Grignard reagents) can quantify substituent effects .
Q. What advanced techniques are used to analyze ring puckering and conformational dynamics in this spiro system?
- Methodological Answer : Puckering parameters (e.g., Cremer-Pople coordinates) derived from X-ray data quantify non-planarity. For example, the cyclohexane ring in analogous compounds adopts a chair conformation (puckering amplitude , phase angle ). Molecular dynamics simulations (AMBER/CHARMM force fields) model pseudorotation barriers, critical for understanding biological activity .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?
- Methodological Answer : Derivatize the thione or benzoyl group (e.g., via sulfonylation or alkylation) and assay bioactivity. For example, replacing the 8-methyl group with bulkier substituents (e.g., isopropyl) may alter binding to target enzymes. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity changes. Cross-reference with spirodiclofen derivatives, where hydroxylation at position 4 enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
